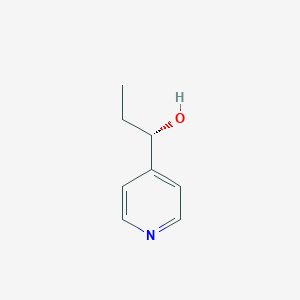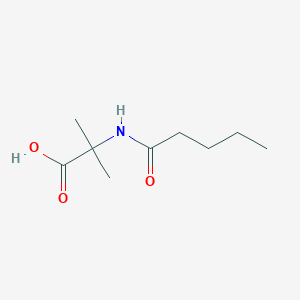
2-Methyl-2-(pentanoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(pentanoylamino)propanoic acid, also known as MPAA, is a synthetic amino acid that has gained attention in the scientific community for its potential applications in drug discovery and protein engineering. It is a chiral molecule with two enantiomers, L-MPAA and D-MPAA, and has a molecular weight of 203.27 g/mol.
Mecanismo De Acción
2-Methyl-2-(pentanoylamino)propanoic acid functions as a non-natural amino acid, which can be incorporated into proteins through genetic code expansion. Once incorporated, it can influence the conformation and stability of the protein, leading to altered enzymatic activity or binding specificity.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-2-(pentanoylamino)propanoic acid has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for use in drug discovery. It has also been demonstrated to have a high degree of selectivity for certain enzymes and receptors, indicating its potential for use in targeted therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-2-(pentanoylamino)propanoic acid in lab experiments include its synthetic accessibility, its stability under physiological conditions, and its ability to be incorporated into proteins through genetic code expansion. However, limitations include the need for specialized equipment and expertise in genetic engineering, as well as the potential for altered protein function or stability.
Direcciones Futuras
Future research directions for 2-Methyl-2-(pentanoylamino)propanoic acid include the development of new methods for its synthesis, the exploration of its potential as a chiral auxiliary in asymmetric synthesis, and the investigation of its use in targeted therapeutics. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methyl-2-(pentanoylamino)propanoic acid and its effects on protein function and stability.
Métodos De Síntesis
2-Methyl-2-(pentanoylamino)propanoic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Bucherer-Bergs reaction, and the Curtius rearrangement. The most commonly used method involves the reaction of pentanoyl chloride with N,N-dimethylglycine ethyl ester, followed by reduction with lithium aluminum hydride to yield 2-Methyl-2-(pentanoylamino)propanoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-2-(pentanoylamino)propanoic acid has been studied for its potential use in protein engineering, specifically in the development of novel enzymes and biosensors. It has also been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential as a building block for the synthesis of peptidomimetics.
Propiedades
Número CAS |
141745-54-2 |
|---|---|
Nombre del producto |
2-Methyl-2-(pentanoylamino)propanoic acid |
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-methyl-2-(pentanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6-7(11)10-9(2,3)8(12)13/h4-6H2,1-3H3,(H,10,11)(H,12,13) |
Clave InChI |
XPZCALJBPAXBKH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C)(C)C(=O)O |
SMILES canónico |
CCCCC(=O)NC(C)(C)C(=O)O |
Sinónimos |
Alanine, 2-methyl-N-(1-oxopentyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




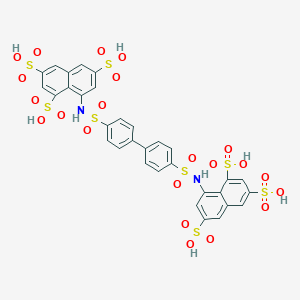
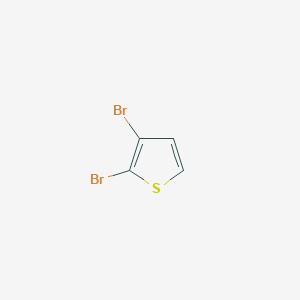
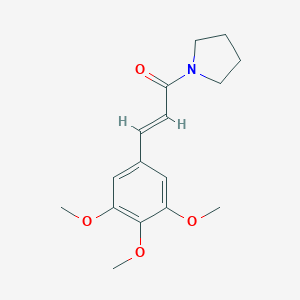
![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)
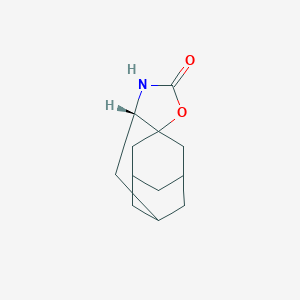
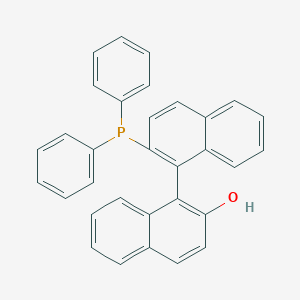
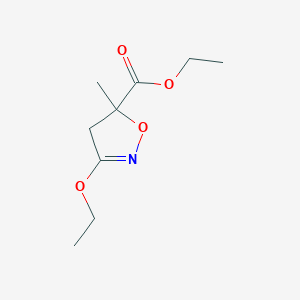
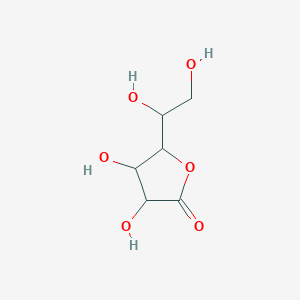
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
